molecular formula C24H22FNO3 B2676751 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide CAS No. 941948-05-6

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide

Cat. No.: B2676751
CAS No.: 941948-05-6
M. Wt: 391.442
InChI Key: DVKZNNBNIWSYGQ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2-fluorophenyl group at the amide nitrogen and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy methyl group at the para position of the benzamide.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO3/c1-24(2)14-18-6-5-9-21(22(18)29-24)28-15-16-10-12-17(13-11-16)23(27)26-20-8-4-3-7-19(20)25/h3-13H,14-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKZNNBNIWSYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide involves several steps The synthetic route typically includes the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with appropriate reagents to form the benzofuran moietyIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzofuran ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide and fluorophenyl sites.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Scientific Research Applications

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

F217-0341 (N-(4-Bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide)

  • Structural Difference : The amide nitrogen is substituted with a 4-bromophenyl group instead of 2-fluorophenyl.
  • Physicochemical Properties: Molecular weight: 452.35 Hydrogen bond donors/acceptors: 1/4 Solubility (logP): -5.69 (indicating high lipophilicity) Polar surface area: 37.027 Ų
  • Significance: The bromine atom increases molecular weight and may enhance halogen bonding compared to fluorine.

BG15433 (2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide)

  • Structural Difference : Replaces the benzamide with an acetamide group linked to a hydroxyethyl-pyrazolylphenyl moiety.
  • Physicochemical Properties: Molecular weight: 407.46 Hydrogen bond donors/acceptors: 2/6 Polar surface area: Higher than the target compound due to hydroxyl and pyrazole groups.
  • Significance : The additional hydrogen-bonding groups may improve aqueous solubility but reduce membrane permeability .

Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

  • Structural Difference : A simpler benzamide with a methyl group and isopropoxy phenyl substituent.
  • Application : Used as a fungicide.
  • Significance : Demonstrates that benzamide derivatives with lipophilic substituents can exhibit agrochemical activity, though the target compound’s dihydrobenzofuran group may confer distinct metabolic stability .

4-Fluoro-N-[3-(2-Fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide

  • Structural Difference : Replaces the dihydrobenzofuran with a dihydrothienylidene ring.
  • X-ray data indicate planar geometry, which may influence crystal packing and solubility .

Comparative Data Table

Compound Name Molecular Weight Substituent on Amide Nitrogen Key Functional Group logP Hydrogen Bond Donors/Acceptors Application
Target Compound 409.43 (calc.) 2-fluorophenyl Dihydrobenzofuran-7-yloxy ~-5.5* 1/4 Research chemical
F217-0341 452.35 4-bromophenyl Dihydrobenzofuran-7-yloxy -5.69 1/4 Screening compound
BG15433 407.46 Hydroxyethyl-pyrazolylphenyl Dihydrobenzofuran-7-yloxy N/A 2/6 Not reported
Mepronil 269.33 3-isopropoxyphenyl Methyl 3.1 1/3 Fungicide

*Estimated based on structural similarity to F217-0341.

Key Research Findings

Substituent Effects :

  • Halogenated phenyl groups (e.g., 4-Br in F217-0341 vs. 2-F in the target compound) influence lipophilicity and intermolecular interactions. Bromine’s larger atomic radius may enhance halogen bonding, while fluorine’s electronegativity improves electronic effects .
  • The dihydrobenzofuran group in the target compound and F217-0341 likely enhances metabolic stability compared to simpler benzamides like mepronil .

Solubility and Bioavailability :

  • The target compound’s predicted logP (~-5.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. BG15433’s higher polar surface area may limit blood-brain barrier penetration .

Biological Activity

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-fluorophenyl)benzamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex molecular structure that includes a benzamide moiety and a dimethylbenzofuran derivative. The presence of the fluorophenyl group suggests potential interactions with biological targets that may enhance its therapeutic efficacy.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Induces apoptosis via caspase activation
5bHCT-1161.54Cell cycle arrest at G1 phase
ReferenceDoxorubicin1.93DNA intercalation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development as an anticancer agent .

The proposed mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases, which are critical for the execution of apoptosis in cancer cells .
  • Cell Cycle Arrest : Flow cytometry analyses indicate that these compounds can cause cell cycle arrest, particularly at the G1 phase, thereby preventing cancer cell proliferation .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of several benzofuran derivatives against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). The results demonstrated that certain derivatives exhibited lower IC50 values than established chemotherapeutics like doxorubicin, indicating a promising therapeutic profile .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications to the aromatic rings significantly influenced biological activity. Electron-withdrawing groups (EWGs) at specific positions enhanced potency against cancer cell lines . This suggests that further structural modifications could optimize the activity of This compound .

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